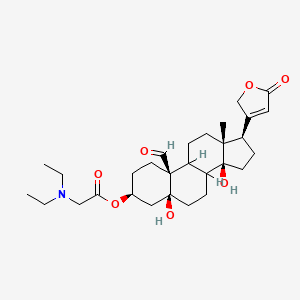
1,4-Dinitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. It is known for its applications in various fields, including organic electronics and photophysical studies .
Preparation Methods
The synthesis of 1,4-Dinitroanthracene-9,10-dione typically involves nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone using a mixture of nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete nitration . Industrial production methods often involve large-scale nitration processes, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
1,4-Dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other nucleophiles, such as amines, under appropriate conditions.
Oxidation: The compound can be further oxidized to form more complex derivatives.
Common reagents used in these reactions include sodium sulfide, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dinitroanthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysical Studies: The compound is studied for its fluorescence and absorption properties, making it useful in various photophysical applications.
Dye Production: It serves as an intermediate in the synthesis of dyes and pigments.
Biological Studies: The compound’s derivatives are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 1,4-Dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and ketone groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1,4-Dinitroanthracene-9,10-dione can be compared with other similar compounds such as:
1,5-Dinitroanthraquinone: Similar in structure but with nitro groups at the 1 and 5 positions.
1,8-Dinitroanthraquinone: Another derivative with nitro groups at the 1 and 8 positions.
9,10-Dinitroanthracene: Lacks the ketone groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Properties
CAS No. |
66121-37-7 |
|---|---|
Molecular Formula |
C14H6N2O6 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
1,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H |
InChI Key |
NFVNRGFLTLZBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



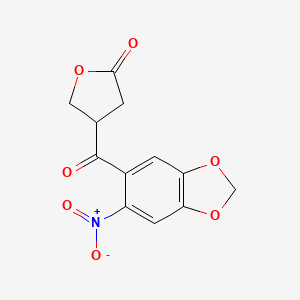
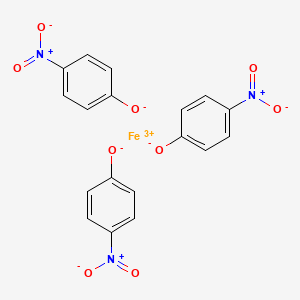
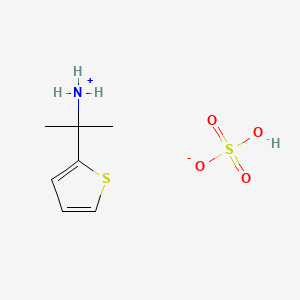
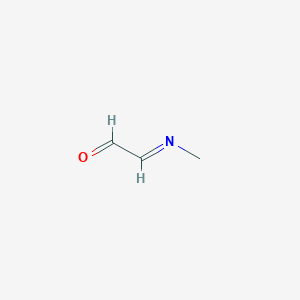
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

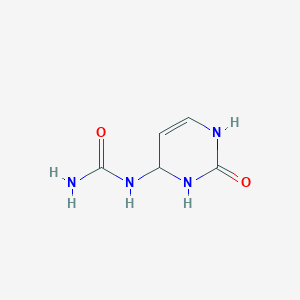

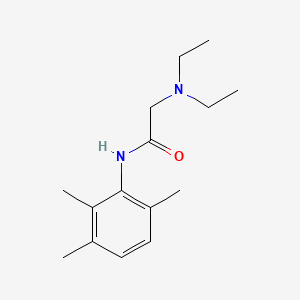
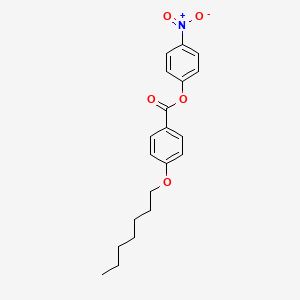
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
